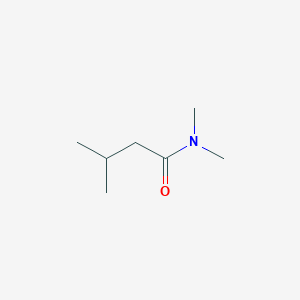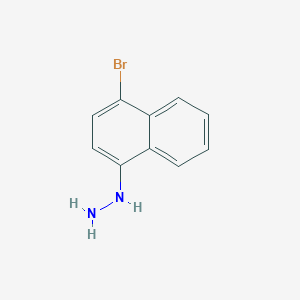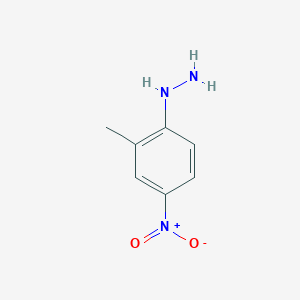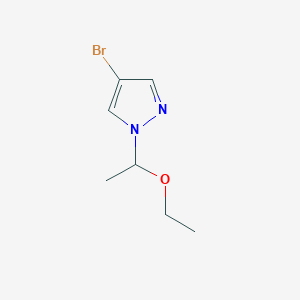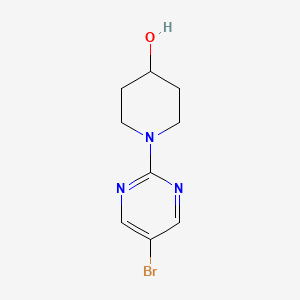![molecular formula C8H18N2O B1275162 [1-(2-Aminoethyl)piperidin-2-yl]methanol CAS No. 857637-04-8](/img/structure/B1275162.png)
[1-(2-Aminoethyl)piperidin-2-yl]methanol
概要
説明
[1-(2-Aminoethyl)piperidin-2-yl]methanol: is an organic compound with the molecular formula C8H18N2O It is a derivative of piperidine, featuring an aminoethyl group and a hydroxymethyl group attached to the piperidine ring
作用機序
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, have been used in the synthesis of various ligands and receptor antagonists .
Mode of Action
It’s known that piperidine derivatives can participate in various chemical reactions, such as reversible aminal formation . This suggests that [1-(2-Aminoethyl)piperidin-2-yl]methanol may interact with its targets through similar chemical reactions.
Biochemical Pathways
Piperidine derivatives have been used in the synthesis of various compounds that can affect different biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (15824) and its physical form (liquid) suggest that it may have good bioavailability .
Result of Action
Piperidine derivatives have been used in the synthesis of various compounds that can have different molecular and cellular effects .
Action Environment
It’s known that the compound is stable at -20°c , suggesting that temperature could be an important environmental factor influencing its stability.
生化学分析
Biochemical Properties
[1-(2-Aminoethyl)piperidin-2-yl]methanol plays a significant role in biochemical reactions due to its structural features. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted to interact with enzymes involved in amine metabolism, such as monoamine oxidases (MAOs). The interaction with MAOs can lead to the modulation of neurotransmitter levels, impacting various physiological processes. Additionally, this compound can form hydrogen bonds with proteins, influencing their conformation and activity .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In neuronal cells, it can influence neurotransmitter release and uptake, thereby affecting cell signaling pathways. It has also been observed to impact gene expression by modulating transcription factors and other regulatory proteins. In metabolic cells, this compound can alter cellular metabolism by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, triggering intracellular signaling cascades. Additionally, it can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. The compound can also influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing neurotransmitter levels or improving metabolic function. At high doses, it can exhibit toxic or adverse effects, including neurotoxicity, hepatotoxicity, and other systemic toxicities. Threshold effects have been observed, where a specific dosage range leads to significant changes in physiological and biochemical parameters .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities. The compound can also influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, such as those involved in amino acid and neurotransmitter metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can be influenced by factors such as pH, membrane potential, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of this compound can also affect its interactions with other biomolecules and its overall efficacy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Aminoethyl)piperidin-2-yl]methanol typically involves the reaction of piperidine with formaldehyde and ammonia. The process can be summarized as follows:
Starting Materials: Piperidine, formaldehyde, and ammonia.
Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature, usually around 60-80°C.
Procedure: Piperidine is reacted with formaldehyde and ammonia in the presence of a catalyst, such as hydrochloric acid, to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions:
Oxidation: [1-(2-Aminoethyl)piperidin-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
Chemistry:
Building Block: [1-(2-Aminoethyl)piperidin-2-yl]methanol is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and receptor binding.
Medicine:
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Material Science: The compound is utilized in the development of new materials with specific properties.
類似化合物との比較
[1-(2-Aminoethyl)piperidin-2-yl]ethanol: Similar structure but with an ethanol group instead of a methanol group.
[1-(2-Aminoethyl)piperidin-2-yl]propanol: Contains a propanol group, offering different chemical properties.
Uniqueness:
Hydroxymethyl Group: The presence of the hydroxymethyl group in [1-(2-Aminoethyl)piperidin-2-yl]methanol provides unique reactivity and interaction potential compared to its analogs.
Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
[1-(2-aminoethyl)piperidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c9-4-6-10-5-2-1-3-8(10)7-11/h8,11H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUAPJQMCAJRQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405684 | |
| Record name | [1-(2-aminoethyl)piperidin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857637-04-8 | |
| Record name | 1-(2-Aminoethyl)-2-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857637-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(2-aminoethyl)piperidin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

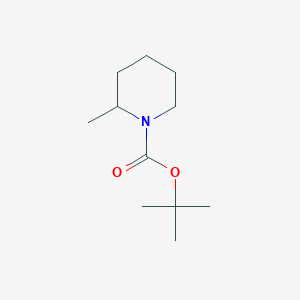

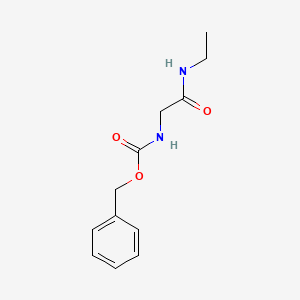
![3-Azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1275089.png)
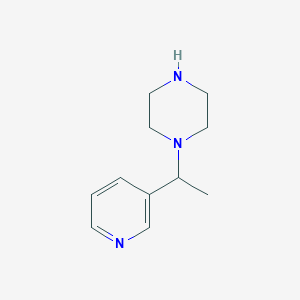
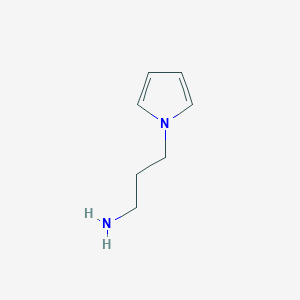
![8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1275097.png)

